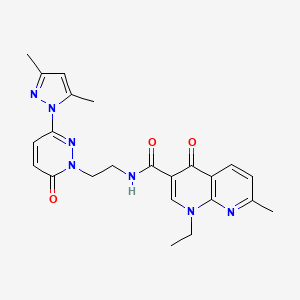
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a pyrazole and a pyridazine moiety, contributing to its biological activity. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to the target structure have shown submicromolar antiproliferative effects against various cancer cell lines by modulating autophagy and inhibiting the mTORC1 pathway .
| Activity | Mechanism | Reference |
|---|---|---|
| Antiproliferative | Inhibition of mTORC1; induction of autophagy | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activities. Studies have shown that certain hydrazone derivatives exhibit significant inhibition of inflammatory responses in vivo . The mechanism often involves the suppression of pro-inflammatory cytokines.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, pyrazole derivatives have been implicated in the inhibition of protein kinases that are crucial for tumor growth and metastasis .
Study 1: Autophagy Modulation
A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation. This suggests that the target compound may similarly influence autophagic processes, enhancing its anticancer potential .
Study 2: Synthesis and Activity Correlation
Research has linked the synthesis of various pyrazole derivatives to their biological activity. The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance anticancer efficacy while maintaining low toxicity profiles .
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activities. For instance, pyrazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific application of this compound in antimicrobial therapy remains to be explored but holds promise based on structural analogs.
Anticancer Activity
Several studies have identified naphthyridine derivatives as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the pyrazole and pyridazine moieties may enhance the compound's efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.
Anti-inflammatory Effects
The presence of the carboxamide group suggests potential anti-inflammatory properties. Compounds designed with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This application is particularly relevant in treating chronic inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of pyrazole-containing compounds, researchers evaluated the biological activities of various derivatives. Among them, a compound structurally related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide showed significant analgesic properties in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological effects .
Study 2: Antiviral Activity
Another investigation assessed the antiviral potential of related compounds against human immunodeficiency virus (HIV). The results indicated that certain derivatives could inhibit viral replication by targeting reverse transcriptase and protease enzymes. This suggests that this compound might also exhibit similar antiviral properties .
特性
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-5-28-13-18(21(32)17-7-6-14(2)25-22(17)28)23(33)24-10-11-29-20(31)9-8-19(27-29)30-16(4)12-15(3)26-30/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZDENWVRPVKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














